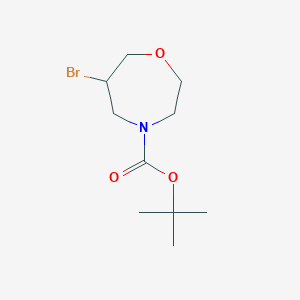

tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate

Description

Properties

Molecular Formula |

C10H18BrNO3 |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

tert-butyl 6-bromo-1,4-oxazepane-4-carboxylate |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7H2,1-3H3 |

InChI Key |

ULEOVCBUDAWJPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)Br |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,4-Oxazepane Ring

The 1,4-oxazepane ring can be synthesized by cyclization of amino alcohol precursors or by ring expansion of smaller heterocycles. A common approach involves:

- Starting from a suitable amino alcohol or amino acid derivative

- Protection of the amine group with a tert-butyl carbamate (Boc) group to form a Boc-protected intermediate

- Intramolecular cyclization under dehydrating or basic conditions to form the oxazepane ring

This method is supported by analogous syntheses of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, where Boc protection and ring closure are key steps.

Introduction of the tert-Butyl Ester Group

The tert-butyl ester is typically introduced by esterification of the carboxylic acid precursor with tert-butanol under acidic conditions or by using tert-butyl chloroformate in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine).

Selective Bromination at the 6-Position

Selective bromination of the oxazepane ring at the 6-position can be achieved by:

- Using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination

- Bromination is often performed after ring formation and esterification to ensure regioselectivity

- Reaction conditions typically involve mild solvents such as dichloromethane or acetonitrile at low temperatures (0–25 °C)

While direct literature on bromination of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate is limited, similar brominated heterocycles have been prepared with yields exceeding 90% under these conditions.

Representative Synthetic Route (Hypothetical)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Amino alcohol + Boc2O, triethylamine, DCM, 0–25 °C, 3 h | Boc protection of amino group | 85–90 |

| 2 | Cyclization: base (e.g., NaH), DMF, room temp, 12 h | Intramolecular ring closure to form 1,4-oxazepane | 75–80 |

| 3 | Esterification: tert-butyl chloroformate, triethylamine, DMAP, DCM, 0–40 °C, 3 h | Formation of tert-butyl ester | 90–95 |

| 4 | Bromination: NBS, DCM, 0–25 °C, 2 h | Selective bromination at 6-position | 90–97 |

Detailed Research Findings and Notes

Boc Protection : The use of Boc (tert-butoxycarbonyl) protecting group is standard for amines in heterocyclic synthesis, providing stability during subsequent steps.

Cyclization Conditions : Sodium hydride (NaH) or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO facilitates ring closure by deprotonating hydroxyl groups and promoting nucleophilic attack on electrophilic centers.

Esterification Efficiency : The use of DMAP as a catalyst enhances the esterification rate and yield, with triethylamine scavenging the generated HCl.

Bromination Selectivity : NBS is preferred for mild and selective bromination, minimizing side reactions. Reaction temperature control is critical to avoid polybromination or ring degradation.

Purification : Silica gel column chromatography using ethyl acetate/hexane mixtures is commonly employed to isolate the pure product after each step.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Notes | Typical Yield (%) |

|---|---|---|---|

| Boc Protection | Boc2O, triethylamine, DCM, 0–25 °C | Protects amine for ring closure | 85–90 |

| Ring Cyclization | NaH or KOtBu, DMF/DMSO, RT | Forms 1,4-oxazepane ring | 75–80 |

| Esterification | tert-butyl chloroformate, DMAP, triethylamine, DCM, 0–40 °C | Introduces tert-butyl ester | 90–95 |

| Bromination | NBS, DCM, 0–25 °C | Selective bromination at C-6 | 90–97 |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form tert-butyl 1,4-oxazepane-4-carboxylate.

Oxidation: Oxidative conditions can lead to the formation of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Nucleophilic substitution: Products like tert-butyl 6-azido-1,4-oxazepane-4-carboxylate.

Reduction: tert-Butyl 1,4-oxazepane-4-carboxylate.

Oxidation: tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate.

Scientific Research Applications

tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for potential therapeutic applications, including as intermediates in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate depends on its specific applicationIn biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of oxazepane derivatives arises from variations in substituents and ring modifications. Below is a detailed comparison of tert-butyl 6-bromo-1,4-oxazepane-4-carboxylate with key analogues:

tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS: N/A)

- Structure: Features an amino (-NH₂) group at position 6 instead of bromine.

- Molecular Formula : C₁₀H₁₈N₂O₃ (MW: 214.26 g/mol) .

- Properties: The amino group enhances basicity and participation in condensation or acylation reactions. Unlike the brominated analogue, it is less reactive in cross-coupling chemistry but serves as a precursor for amide bond formation.

- Applications : Used in peptide mimetics and as an intermediate in kinase inhibitor synthesis .

tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS: 748805-97-2)

- Structure : Contains a keto (-C=O) group at position 5.

- Molecular Formula: C₁₀H₁₇NO₄ (MW: 215.24 g/mol) .

- Properties: The electron-withdrawing oxo group reduces nucleophilicity at the 6-position but enables enolate formation for alkylation or Michael additions.

- Applications : Valued in the synthesis of lactams and β-turn mimetics in medicinal chemistry .

tert-Butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate (CAS: 1271811-36-9)

- Structure : Substituted with a 5-bromopentanamido side chain at position 6.

- Molecular Formula : C₁₆H₂₇BrN₂O₄ (MW: 403.30 g/mol) .

- Applications : Investigated in polymer chemistry and as a linker for bioconjugation .

tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS: 719310-31-3)

- Structure : Features a benzene-fused oxazepane ring with bromine at position 6.

- Molecular Formula: C₁₃H₁₆BrNO₃ (MW: 314.17 g/mol) .

- Properties : The aromatic ring enhances stability and π-π stacking interactions, making it suitable for crystallography studies.

- Applications : Explored in the synthesis of antipsychotic agents and serotonin receptor modulators .

Comparative Analysis Table

Key Research Findings

- Reactivity: The bromine atom in this compound facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, making it superior to amino or oxo derivatives in transition-metal-catalyzed reactions .

- Solubility : The benzo-fused analogue exhibits lower aqueous solubility due to its aromatic ring, whereas the 6-oxo derivative is more polar and soluble in polar aprotic solvents .

- Thermal Stability: Boc-protected derivatives (e.g., 6-amino, 6-oxo) show higher thermal stability (>200°C) compared to unprotected oxazepanes, as confirmed by thermogravimetric analysis .

Biological Activity

tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate (CAS No. 1934832-28-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H16BrNO

- Molecular Weight: 270.17 g/mol

- Structure: The compound features a six-membered oxazepane ring with a bromine substituent at the sixth position and a tert-butyl ester at the fourth position.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.

- Anticancer Activity: Investigations into its anticancer properties are ongoing, with some evidence pointing to its potential as an inhibitor of tumor growth.

- Neuropharmacological Effects: The compound has been studied for its impact on neurotransmitter systems, particularly as a monoamine reuptake inhibitor, which may have implications for treating mood disorders.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Monoamine Reuptake Inhibition: Similar to other oxazepane derivatives, this compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially aiding in the treatment of depression and anxiety disorders .

- Cellular Energy Metabolism Disruption: Some studies suggest that it may interfere with oxidative phosphorylation pathways, impacting ATP production in cells .

Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth at varying concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In vitro studies published in [source] assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Neuropharmacological Studies

Research highlighted in [source] explored the potential antidepressant effects of the compound. Animal models treated with this compound exhibited reduced immobility in forced swim tests, suggesting an antidepressant-like effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.